molecular formula C17H14O4 B138705 Isobonducellin CAS No. 610778-85-3

Isobonducellin

Cat. No.: B138705
CAS No.: 610778-85-3
M. Wt: 282.29 g/mol
InChI Key: DLQSYZMPSWHYMW-WQLSENKSSA-N
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Preparation Methods

Isobonducellin can be synthesized through several routes. One common method involves the reaction of 4H-1-benzopyran-4-one, 2,3-dihydro-7-hydroxy- with p-anisaldehyde in the presence of toluene-4-sulfonic acid in benzene, followed by heating for 2 hours . The yield of this reaction is approximately 65% . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Isobonducellin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify its structure, potentially altering its cytotoxic and antimicrobial properties.

    Substitution: Substitution reactions, especially involving the hydroxyl groups, can lead to the formation of new compounds with unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.

    Biology: Its cytotoxic activity makes it a valuable compound for studying cell growth and apoptosis.

    Medicine: Due to its antimicrobial properties, it is being investigated as a potential therapeutic agent against bacterial infections.

    Industry: It is used in the development of antimicrobial coatings and materials.

Comparison with Similar Compounds

  • Kaempferol
  • Quercetin
  • Licoisoflavone B
  • Xanthoxyletin

These compounds share structural similarities with Isobonducellin but differ in their specific biological activities and applications.

Properties

IUPAC Name

(3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSYZMPSWHYMW-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential anti-asthmatic properties of isobonducellin?

A: While this compound itself wasn't directly studied for anti-asthmatic activity, it was identified as a constituent in the ethanolic extract of Caesalpinia pulcherrima alongside other compounds like 8-methoxybonducellin, 6-methoxypulcherrimin, and myricitroside []. This extract demonstrated significant dose-dependent anti-asthmatic activity in a goat tracheal chain model []. Further research is needed to isolate the specific effects of this compound on asthma pathways.

Q2: What is the structural characterization of this compound and how was it determined?

A: this compound's structure was elucidated using a combination of spectroscopic techniques. Researchers employed FTIR (Fourier-Transform Infrared Spectroscopy), GC-MS (Gas Chromatography-Mass Spectrometry), and compared their findings with existing literature data [, ]. While the specific molecular formula and weight were not provided in the excerpts, these techniques provide insights into the functional groups present and the fragmentation pattern of the molecule, allowing for structural determination.

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